3-amino-N-(tert-butyl)benzenesulfonamide
CAS No.: 608523-94-0
Cat. No.: VC2010632
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 608523-94-0 |
|---|---|
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 3-amino-N-tert-butylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,11H2,1-3H3 |
| Standard InChI Key | KLQVFEHOLLUULE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N |
Introduction
Physical and Chemical Properties
3-amino-N-(tert-butyl)benzenesulfonamide possesses specific physical and chemical properties that make it valuable for various applications. Understanding these properties is essential for its effective utilization in research and development.
Identification and Basic Properties
The compound 3-amino-N-(tert-butyl)benzenesulfonamide is identified by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 608523-94-0 |
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 3-amino-N-tert-butylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,11H2,1-3H3 |
| Standard InChIKey | KLQVFEHOLLUULE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N |
Physical Properties
The physical properties of 3-amino-N-(tert-butyl)benzenesulfonamide are critical for its handling, storage, and application in various experimental settings:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Off-White to Light Yellow |
| Melting Point | 140-142°C |
| Boiling Point | 387.3±44.0°C (Predicted) |
| Density | 1.189±0.06 g/cm³ (Predicted) |
| pKa | 12.23±0.50 (Predicted) |
Solubility and Stability
3-amino-N-(tert-butyl)benzenesulfonamide has specific solubility characteristics and stability considerations that are important for its use in laboratory and industrial settings:
| Property | Description |
|---|---|
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
| Stability | Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions |
Synthesis Methods
The synthesis of 3-amino-N-(tert-butyl)benzenesulfonamide can be achieved through various methods, with different approaches yielding varying levels of purity and efficiency.
General Synthetic Routes
The synthesis of 3-amino-N-(tert-butyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with tert-butyl groups. One common approach involves the reaction of 3-nitrobenzenesulfonamide with tert-butylamine, where the nitro group is subsequently reduced to an amino group under specific conditions. The yield of this synthesis can exceed 95.5%, with purity levels reaching above 98%.
Detailed Synthesis Process
A detailed process for the direct synthesis of 3-amino-N-(tert-butyl)benzenesulfonamide has been described in patent literature, involving the following steps:
-
Reacting nitrobenzene with a sulfonating agent (typically chlorosulfonic acid) followed by a chlorinating agent (such as thionyl chloride) to obtain 3-nitrobenzenesulfonyl chloride.
-
Reacting the obtained 3-nitrobenzenesulfonyl chloride with tert-butyl amine to yield N-(tert-butyl)-3-nitrobenzenesulfonamide.
-
Reducing N-(tert-butyl)-3-nitrobenzenesulfonamide in the presence of a reducing agent to obtain crude 3-amino-N-(tert-butyl)benzenesulfonamide.
-
Isolating and recrystallizing the crude product to obtain pure 3-amino-N-(tert-butyl)benzenesulfonamide .
The reaction temperature for the initial step typically ranges from 100°C to 150°C, with 110°C being commonly used. The reaction progress is monitored using thin layer chromatography (TLC) . This synthesis method has several advantages, including convenient operation conditions, time-saving process, easy purification, low operation costs, and good yield and efficiency, making it industrially feasible .
Chemical Reactions
3-amino-N-(tert-butyl)benzenesulfonamide can participate in various chemical reactions due to its functional groups, making it a versatile compound in organic synthesis.
Oxidation Reactions
This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives. The oxidation reactions typically involve the use of various oxidizing agents, with the reaction conditions significantly influencing the product formation and yield.
Reduction Reactions
While 3-amino-N-(tert-butyl)benzenesulfonamide itself already contains a reduced amino group, its precursor (with a nitro group) can be reduced using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon. This reduction step is a critical part of the compound's synthesis.
Substitution Reactions
The amino group in 3-amino-N-(tert-butyl)benzenesulfonamide can undergo substitution reactions where it is replaced by other functional groups under appropriate conditions. These substitution reactions expand the compound's utility in synthesizing more complex molecules.
Biological Activity and Mechanism of Action
3-amino-N-(tert-butyl)benzenesulfonamide exhibits various biological activities, particularly as an enzyme inhibitor, making it valuable for biological research and potential therapeutic applications.
Enzyme Inhibition
The compound primarily acts as an enzyme inhibitor by binding to the active site of target enzymes, obstructing substrate binding, and thereby inhibiting enzymatic activity. This inhibition can affect various metabolic pathways, including those related to folate metabolism and cell signaling processes.
Specific Enzyme Targets
Studies have shown that 3-amino-N-(tert-butyl)benzenesulfonamide and similar sulfonamide compounds can inhibit various enzymes, including:
-
Dihydrofolate reductase: An enzyme involved in folate metabolism
-
Protein tyrosine phosphatases: Key regulators of cell signaling pathways
Mechanism of Action
The precise mechanism of action for 3-amino-N-(tert-butyl)benzenesulfonamide remains incompletely understood. Current understanding suggests that it acts through competitive binding at enzyme active sites, which affects downstream biochemical processes. The specific binding interactions likely involve hydrogen bonding and other non-covalent interactions between the compound's functional groups and amino acid residues in the target enzymes .
Scientific and Therapeutic Applications
3-amino-N-(tert-butyl)benzenesulfonamide has diverse applications in scientific research and potential therapeutic areas.
Building Block for Complex Molecules
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Material Development
3-amino-N-(tert-butyl)benzenesulfonamide finds applications in developing new materials and chemical processes, leveraging its unique chemical properties to enhance material performance.
Proteomics Research
The compound is instrumental in proteomics studies, where it aids in understanding protein interactions and functions. Its ability to interact with specific proteins makes it a valuable tool for probing biological systems .
Enzyme Inhibition Studies
3-amino-N-(tert-butyl)benzenesulfonamide is utilized in biological research to study enzyme inhibition, particularly targeting dihydrofolate reductase and protein tyrosine phosphatases. These enzymes play significant roles in cell signaling pathways and metabolic processes .
Xanthine Oxidase Inhibition
Research indicates that this compound can inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition has potential implications for treating conditions related to hyperuricemia and gout.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume